molecular formula C5H7NO4 B14599679 3-(Carboxyamino)-2-methylprop-2-enoic acid CAS No. 61212-22-4

3-(Carboxyamino)-2-methylprop-2-enoic acid

Cat. No.: B14599679
CAS No.: 61212-22-4
M. Wt: 145.11 g/mol
InChI Key: SCFWQJXZINBGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Carboxyamino)-2-methylprop-2-enoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyamino group attached to a methylprop-2-enoic acid backbone

Properties

CAS No.

61212-22-4

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

3-(carboxyamino)-2-methylprop-2-enoic acid

InChI

InChI=1S/C5H7NO4/c1-3(4(7)8)2-6-5(9)10/h2,6H,1H3,(H,7,8)(H,9,10)

InChI Key

SCFWQJXZINBGGR-UHFFFAOYSA-N

Canonical SMILES

CC(=CNC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Carboxyamino)-2-methylprop-2-enoic acid can be achieved through several methods. One common approach involves the amidation of 2-methylprop-2-enoic acid with an appropriate amine under acidic or basic conditions. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-(Carboxyamino)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyamino group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-(Carboxyamino)-2-methylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(Carboxyamino)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets. The carboxyamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in covalent bonding with target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

    2-Methylprop-2-enoic acid: Lacks the carboxyamino group, resulting in different reactivity and applications.

    3-(Aminocarbonyl)-2-methylprop-2-enoic acid: Similar structure but with an aminocarbonyl group instead of a carboxyamino group.

    3-(Carboxyamino)-2-methylbut-2-enoic acid: Contains an additional carbon in the backbone, affecting its chemical properties.

Uniqueness: 3-(Carboxyamino)-2-methylprop-2-enoic acid is unique due to the presence of both a carboxyamino group and a methylprop-2-enoic acid backbone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.